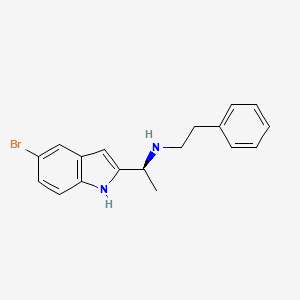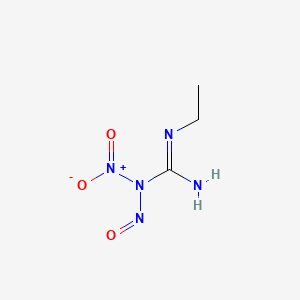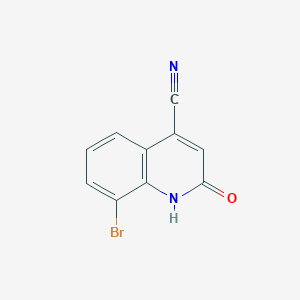
2-Ethoxyoxan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxydihydro-2H-pyran-3(4H)-one is an organic compound with the molecular formula C7H12O2. It is a colorless to yellow liquid that is used as an intermediate in organic synthesis. This compound is part of the pyran family, which are heterocyclic compounds containing an oxygen atom in a six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxydihydro-2H-pyran-3(4H)-one can be synthesized through the reaction of ethyl vinyl ether with acrolein. This reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of 2-ethoxydihydro-2H-pyran-3(4H)-one involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may involve additional steps such as purification and distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxydihydro-2H-pyran-3(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrans. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
2-Ethoxydihydro-2H-pyran-3(4H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a model compound in biochemical research.
Medicine: It is investigated for its potential therapeutic properties and as a building block in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ethoxydihydro-2H-pyran-3(4H)-one involves its interaction with various molecular targets. In biochemical reactions, it can act as a substrate for enzymes, leading to the formation of different products. The pathways involved in these reactions depend on the specific enzyme and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A similar compound with a slightly different structure, used in similar applications.
2,3-Dihydro-4H-pyran: Another related compound with different reactivity and applications.
Uniqueness
2-Ethoxydihydro-2H-pyran-3(4H)-one is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis. Its ethoxy group provides additional reactivity compared to other pyran derivatives .
Properties
CAS No. |
50544-98-4 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2-ethoxyoxan-3-one |
InChI |
InChI=1S/C7H12O3/c1-2-9-7-6(8)4-3-5-10-7/h7H,2-5H2,1H3 |
InChI Key |
PJLMMYIXDMVMLW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C(=O)CCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



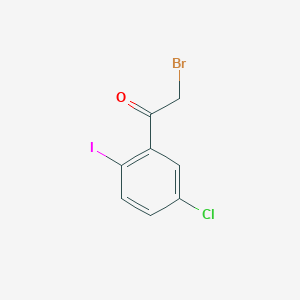
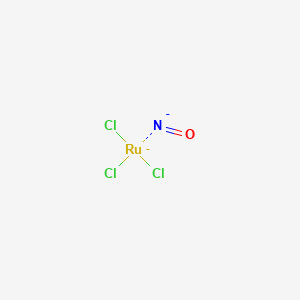



![Ethanone, 1-[2-(trifluoromethyl)-1H-imidazol-5-yl]-](/img/structure/B13112258.png)


